A Comprehensive Technical Guide to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide: Core Properties, Synthesis, and Analytical Methodologies
A Comprehensive Technical Guide to 3,5-Dichloro-6-ethylpyrazine-2-carboxamide: Core Properties, Synthesis, and Analytical Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a substituted pyrazine derivative recognized primarily for its role as a versatile intermediate in organic synthesis. With the CAS Number 313340-08-8, this compound serves as a critical building block in the construction of more complex molecular architectures, particularly within the domain of medicinal chemistry.[1][2] Its structural features—a dichlorinated pyrazine ring coupled with an ethyl group and a carboxamide moiety—offer multiple reaction sites for derivatization.
Notably, this reagent has been utilized in the preparation of nitrogen-containing heterocyclic compounds investigated as potential remedies for complications arising from diabetes.[3][4] The strategic placement of its functional groups allows for targeted modifications, making it a valuable precursor for developing novel therapeutic agents. This guide provides an in-depth examination of its fundamental properties, handling protocols, synthetic utility, and the analytical methods required for its characterization and quality control, offering a holistic technical resource for laboratory and development professionals.
Core Physicochemical and Structural Properties
The utility of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide in a research and development setting is dictated by its inherent chemical and physical properties. These characteristics influence its reactivity, solubility, and handling requirements.
A summary of its key identifiers and properties is presented below.
| Property | Value | Source |
| CAS Number | 313340-08-8 | [1][5] |
| Molecular Formula | C₇H₇Cl₂N₃O | [1][3] |
| Molecular Weight | 220.06 g/mol | [3][4] |
| IUPAC Name | 3,5-dichloro-6-ethylpyrazine-2-carboxamide | [1] |
| Appearance | White to off-white solid | [4][5] |
| Predicted Boiling Point | 271.3 ± 40.0 °C | [4] |
| Predicted Density | 1.454 ± 0.06 g/cm³ | [4] |
| XLogP3-AA | 1.7 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
The XLogP3-AA value of 1.7 suggests moderate lipophilicity, a factor that can influence its solubility in organic solvents and its behavior in biphasic reaction systems. The presence of a single hydrogen bond donor (from the amide N-H) and three acceptors (the amide oxygen and two pyrazine nitrogens) provides sites for intermolecular interactions, affecting its crystal lattice structure and melting point.[1]
Safety, Handling, and Storage
Proper management of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide is essential to ensure laboratory safety and maintain the compound's integrity.
Storage Conditions: To prevent degradation, the compound should be stored under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C.[4][5] Some suppliers recommend storage at -20°C for long-term stability.[3]
Safety Profile: The compound is classified under GHS07 and requires careful handling.[4][5]
| Hazard Class | Code | Description |
| Pictogram | GHS07 | Exclamation Mark |
| Signal Word | Warning | |
| Hazard Statements | H315 | Causes skin irritation |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Expert Insight: The H315, H319, and H335 classifications necessitate the use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] All manipulations, particularly weighing and transfers that could generate dust, should be performed in a certified chemical fume hood to mitigate the risk of respiratory tract irritation.
Synthetic Utility and Application
The primary value of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide lies in its application as a synthetic intermediate. The two chlorine atoms on the pyrazine ring are susceptible to nucleophilic substitution, providing a straightforward pathway for introducing new functional groups.
Role as a Synthetic Precursor
A key application involves the selective substitution of one of the chloro groups. For instance, in the synthesis of advanced pyrazine carboxamide derivatives, it can be reacted with nucleophiles like phenols. A patent demonstrates its reaction with 3-nitrophenol in the presence of a non-nucleophilic base (diisopropylethylamine) to yield a more complex intermediate, showcasing a typical nucleophilic aromatic substitution (SₙAr) pathway.[6]
Caption: SₙAr reaction pathway using the title compound.
Causality Behind Experimental Choices:
-
Solvent (Dioxane): A high-boiling aprotic solvent is chosen to facilitate the reaction at elevated temperatures (80°C) without participating in the reaction itself.
-
Base (DIPEA): A bulky, non-nucleophilic base is used to deprotonate the phenol, activating it as a nucleophile without competing in the substitution reaction. This is critical for maximizing the yield of the desired ether linkage.
Analytical and Quality Control Methodologies
A robust analytical workflow is crucial to confirm the identity, purity, and stability of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. The following protocols represent a self-validating system for its characterization.
Chromatographic Purity Assessment: HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. The aromatic pyrazine core of the molecule contains a strong chromophore, making it highly suitable for UV detection.
Step-by-Step HPLC Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Instrumentation: Utilize a standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Detection: Monitor at a wavelength of 254 nm.
-
Analysis: Inject 10 µL of the sample. Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Rationale: A gradient method is employed to ensure that any impurities with significantly different polarities are effectively eluted and resolved from the main analyte peak. The use of formic acid helps to sharpen peaks by controlling the ionization state of the molecule.
Caption: Standard workflow for HPLC purity analysis.
Structural Confirmation
Spectroscopic methods are required to confirm that the chemical structure of the synthesized or procured material is correct.
| Analytical Technique | Expected Result |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet) and the amide protons (a broad singlet). The chemical shifts will be influenced by the electron-withdrawing pyrazine ring. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group, the four distinct carbons of the pyrazine ring, and the carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (an M, M+2, and M+4 cluster with a ~9:6:1 ratio). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amide (~3400-3200 cm⁻¹), C=O stretching of the amide (~1680 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹). |
Expert Insight: For mass spectrometry, using a high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended. This allows for the determination of the exact mass, which can confirm the elemental formula (C₇H₇Cl₂N₃O) with high confidence, providing an orthogonal layer of validation to the chromatographic purity data.
Conclusion
3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a high-value chemical intermediate with well-defined physicochemical properties. Its utility is centered on its capacity to undergo nucleophilic substitution, enabling the synthesis of diverse heterocyclic molecules for pharmaceutical and materials science research.[3][6] Adherence to the safety and handling protocols outlined is paramount for its safe use. The analytical methodologies detailed in this guide, from chromatographic purity assessment to spectroscopic structural confirmation, provide a comprehensive framework for researchers to ensure the quality and identity of this compound, thereby supporting the integrity and reproducibility of their scientific endeavors.
References
- Google Patents. (n.d.). Pyrazine carboxamide compound - EP2805940B1.
-
Synthesis of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide. (n.d.). Molbase. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. Retrieved from [Link]
-
Synthonix. (n.d.). 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthonix, Inc > 313340-08-8 | 3,5-Dichloro-6-ethylpyrazine-2-carboxamide [synthonix.com]
- 3. usbio.net [usbio.net]
- 4. 3,5-Dichloro-6-ethylpyrazinecarboxamide | 313340-08-8 [chemicalbook.com]
- 5. 3,5-Dichloro-6-ethylpyrazine-2-carboxamide | 313340-08-8 [sigmaaldrich.com]
- 6. EP2805940B1 - Pyrazine carboxamide compound - Google Patents [patents.google.com]
